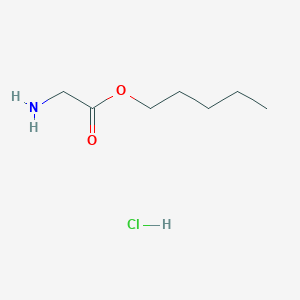

Pentyl 2-aminoacetate hydrochloride

Description

Properties

IUPAC Name |

pentyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-5-10-7(9)6-8;/h2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKHASNUAKBVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694534 | |

| Record name | Pentyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-88-9 | |

| Record name | Pentyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203302-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of pentyl 2-aminoacetate hydrochloride involves the esterification of 2-aminoacetic acid with pentanol, followed by the formation of the hydrochloride salt. The reaction typically requires an acid catalyst and is conducted under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Pentyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Pentyl 2-aminoacetate hydrochloride is utilized as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Key Reactions:

- Oxidation: Converts to corresponding carboxylic acids.

- Reduction: Can be reduced to primary amines.

- Substitution: Undergoes nucleophilic substitution reactions.

Biology

In biological research, this compound serves as a precursor in synthesizing biologically active molecules. It is also used in enzyme studies to investigate enzyme kinetics and mechanisms.

Applications:

- Enzyme Substrate: Acts as a substrate for specific enzymes.

- Biochemical Pathways: Influences various biochemical pathways relevant to cellular processes.

Medicine

Research is ongoing into the potential therapeutic applications of this compound. Its role in drug development focuses on its efficacy and safety profiles for various medical conditions.

Case Studies:

- Investigations into its use as an anti-inflammatory agent.

- Studies assessing its impact on metabolic disorders.

Industry

In industrial applications, this compound is used as an intermediate in the production of various chemical products. Its versatility makes it suitable for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pentyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key differentiating factor among alkyl 2-aminoacetate hydrochlorides is the length and branching of the alkyl chain. This impacts solubility, reactivity, and biological activity:

Notes:

- Lipophilicity increases with alkyl chain length, enhancing membrane permeability but reducing aqueous solubility.

- Methyl and ethyl derivatives are preferred for reactions requiring polar solvents, while tert-butyl and pentyl esters are suited for organic-phase syntheses .

Methyl 2-Aminoacetate Hydrochloride

- Used in the Vilsmeier-Haack reaction to synthesize pyrrole-2-carboxylates, which exhibit antimycobacterial activity (MIC = 12.5 μg/mL against M. tuberculosis H37Rv) .

- Key step: Cyclization with vinamidinium salts under refluxing methanol with sodium methoxide .

tert-Butyl 2-Aminoacetate Hydrochloride

- Employed in PROTAC synthesis for E3 ligase ligand conjugation, enabling targeted protein degradation .

Pentyl 2-Aminoacetate Hydrochloride

- Inferred applications : The pentyl chain may improve pharmacokinetic properties in prodrug designs by increasing lipid bilayer penetration. However, its ester bond is less reactive than methyl/ethyl analogs, requiring harsher hydrolysis conditions (e.g., strong acids/bases).

Biological Activity

Pentyl 2-aminoacetate hydrochloride is a derivative of amino acids, particularly glycine, which has garnered interest in various biological applications. This compound is known for its potential effects on metabolic pathways, signaling mechanisms, and therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 178.66 g/mol

- CAS Number : 39540-30-2

This compound functions primarily through its role as an amino acid derivative. Amino acids are known to influence various physiological processes, including:

- Protein Synthesis : As a building block for proteins.

- Neurotransmitter Regulation : Glycine derivatives can modulate neurotransmitter systems, particularly in the central nervous system.

- Energy Metabolism : They may play a role in energy production and utilization during physical exertion.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Ergogenic Effects :

- Neuroprotective Properties :

- Metabolic Regulation :

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) investigated the impact of amino acid derivatives on physical performance. The findings indicated that compounds like this compound could significantly improve endurance and recovery times in athletes, attributed to enhanced anabolic hormone secretion and muscle repair mechanisms .

Neuroprotective Study

In a neuroprotective study, this compound was administered to models of neurodegeneration. Results showed a reduction in neuronal cell death and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for synthesizing Pentyl 2-aminoacetate hydrochloride?

- Methodology : Use multi-step reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, coupling pentanol with 2-aminoacetic acid via esterification, followed by hydrochloride salt formation. Optimize temperature (e.g., 0–5°C for acid-sensitive steps) and solvent polarity (e.g., dichloromethane or THF) to enhance yield and purity . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques validate the structural identity and purity of this compound?

- Methodology :

- NMR : Compare H and C NMR spectra with computational predictions (e.g., ChemDraw) or literature data for analogous compounds. Look for characteristic peaks: ester carbonyl (~170 ppm in C), amino proton shifts (~2.5–3.5 ppm in H) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-MS or GC-MS .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodology : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol). Conduct solubility tests at 25°C and document pH stability (e.g., pH 4–6 to prevent decomposition). Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., GRRM) to predict regioselectivity and energetics. Integrate machine learning to optimize reaction conditions (e.g., solvent, catalyst) based on datasets from analogous reactions . Validate predictions with small-scale experiments .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

- Methodology :

- Factorial Design : Systematically vary parameters (e.g., concentration, incubation time) in bioassays (e.g., antimicrobial or anti-inflammatory tests) to identify confounding variables .

- Dose-Response Curves : Use sigmoidal fitting (e.g., Hill equation) to calculate IC values and compare across studies. Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.